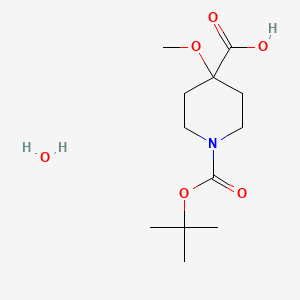![molecular formula C8H13ClN2O2 B1654187 2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid hydrochloride CAS No. 2126176-85-8](/img/structure/B1654187.png)
2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid hydrochloride
Vue d'ensemble
Description
2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid hydrochloride, also known as PPAH, is a chemical compound that has been used in scientific research for a variety of purposes.
Applications De Recherche Scientifique
2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid hydrochloride has been used in scientific research for a variety of purposes, including as a tool to study the role of GABA receptors in the brain, as a potential treatment for anxiety and depression, and as a potential treatment for drug addiction. This compound has also been studied for its effects on inflammation and oxidative stress.
Mécanisme D'action
2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid hydrochloride acts as a positive allosteric modulator of GABA receptors, which are involved in the regulation of anxiety and other emotional states. By enhancing the activity of these receptors, this compound may help to reduce anxiety and improve mood. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic benefits.
Biochemical and Physiological Effects:
In addition to its effects on GABA receptors, this compound has been shown to affect a variety of biochemical and physiological processes. For example, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase levels of glutathione, an antioxidant that protects cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid hydrochloride in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, this compound has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using this compound is that its effects may be specific to certain types of GABA receptors, which could limit its usefulness in certain research applications.
Orientations Futures
There are several potential future directions for research on 2-[1-(Propan-2-yl)-1H-pyrazol-3-yl]acetic acid hydrochloride. For example, further studies could investigate the effects of this compound on different types of GABA receptors, as well as its potential therapeutic benefits for anxiety, depression, and drug addiction. Additionally, studies could explore the potential use of this compound as a neuroprotective agent, as well as its effects on other physiological processes such as inflammation and oxidative stress. Overall, this compound has the potential to be a valuable tool for scientific research and may have important therapeutic applications in the future.
Propriétés
IUPAC Name |
2-(1-propan-2-ylpyrazol-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-6(2)10-4-3-7(9-10)5-8(11)12;/h3-4,6H,5H2,1-2H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVJCQFQTUEKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126176-85-8 | |
| Record name | 1H-Pyrazole-3-acetic acid, 1-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2126176-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2-methylphthalazin-1-one](/img/structure/B1654104.png)
![N-(2,4-dichlorophenyl)-2-[[4-methyl-5-[(3-methyl-4-oxophthalazin-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1654106.png)
![4-[[5-[(2,4-Dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-2-methylphthalazin-1-one](/img/structure/B1654107.png)
![3,5-dichloro-4-(2-chloro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1654110.png)

![1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B1654115.png)


![Benzamide, N-[4-[(1,3-dioxobutyl)amino]-2,5-diethoxyphenyl]-](/img/structure/B1654120.png)

![1-[4-(2-Carbamoylphenyl)benzoyl]-N-ethylpyrrolidine-3-carboxamide](/img/structure/B1654123.png)
![3-Cyclopropyl-5-[1-[(3-methylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B1654124.png)
![N-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B1654126.png)
![4-[6-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridazin-3-yl]thiomorpholine](/img/structure/B1654127.png)
